

# comparative study of drug release profiles from different methyl methacrylate copolymers

Author: BenchChem Technical Support Team. Date: December 2025



## A Comparative Analysis of Drug Release from Methyl Methacrylate Copolymers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of drug release profiles from various **methyl methacrylate** (MMA) copolymers, widely used as excipients in pharmaceutical formulations for controlled and targeted drug delivery. The Eudragit® family of polymers, which are copolymers of methacrylic acid and its esters, represents a versatile platform for modifying drug release. This document focuses on comparing the performance of these copolymers, supported by experimental data, to aid in the selection of appropriate polymers for specific drug delivery applications.

### **Comparative Analysis of Eudragit® Copolymers**

The most common MMA copolymers for controlling drug release are the Eudragit® RL (high permeability) and RS (low permeability) types. These are cationic polymers containing quaternary ammonium groups, which makes their swelling and permeability pH-independent.[1] The primary difference between them lies in the molar ratio of these ammonium groups, which dictates their permeability to water and dissolved drugs.[2]

• Eudragit® RL (e.g., RL 100): Contains a higher concentration of quaternary ammonium groups, leading to greater swelling and higher permeability in aqueous media.[2] This results



in a faster and more substantial drug release.

• Eudragit® RS (e.g., RS 100): Has a lower content of quaternary ammonium groups, making it less permeable and resulting in a more retarded or sustained drug release.[1][2]

By combining these two polymers in different ratios, formulators can precisely tailor the drug release profile to achieve desired kinetics, from near zero-order to pulsatile release.[1][2]

#### **Quantitative Drug Release Data**

The following table summarizes quantitative data from various studies comparing the drug release from formulations based on different MMA copolymers.



| Copolym<br>er(s)    | Drug<br>Model | Formulati<br>on Type | Time<br>Point | Cumulati<br>ve<br>Release<br>(%) | Key<br>Findings                                                                 | Referenc<br>e |
|---------------------|---------------|----------------------|---------------|----------------------------------|---------------------------------------------------------------------------------|---------------|
| Eudragit®<br>RS 100 | Carvedilol    | Nanoparticl<br>es    | 48 h          | ~70-80%                          | Slower release compared to RL 100 due to lower aqueous permeabilit y.           | [3][4]        |
| Eudragit®<br>RL 100 | Carvedilol    | Nanoparticl<br>es    | 48 h          | ~80-90%                          | Faster release due to greater aqueous permeabilit y.                            | [3][4]        |
| Eudragit®<br>RS 100 | Ropinirole    | Microparticl<br>es   | 8 h           | 47.48%                           | Achieved better- sustained release compared to RL 100 alone or in combinatio n. | [5]           |
| Eudragit®<br>RL 100 | Ropinirole    | Microparticl<br>es   | 8 h           | >90%                             | Faster<br>initial<br>release.                                                   | [5]           |



| Eudragit®<br>RS 100 /<br>RL 100 | Diclofenac<br>Sodium | Microcapsu<br>les      | Drug release follows a sustained pattern, influenced by the drug-to- polymer                   |     |
|---------------------------------|----------------------|------------------------|------------------------------------------------------------------------------------------------|-----|
|                                 |                      |                        | ratio.                                                                                         |     |
| MMA-<br>Starch/Cell<br>ulose    | Theophyllin<br>e     | Matrix<br><br>Tablets  | Drug release was found to be controlled mainly by diffusion.                                   | [6] |
| MMA-<br>Acrylic Acid            | Diclofenac           | Enteric<br><br>Tablets | pH- sensitive release, with dissolution occurring at a specific pH based on the monomer ratio. |     |

### **Experimental Protocols**

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are generalized protocols for key experiments cited in the literature.

1. Formulation of Microparticles via Solvent Evaporation

#### Validation & Comparative





This technique is widely used for encapsulating drugs within a polymer matrix.[5][7]

- Polymer & Drug Solution Preparation: The drug (e.g., Diclofenac Sodium, Ropinirole) and the Eudragit® copolymer (e.g., RS 100 or RL 100) are dissolved in a suitable organic solvent, such as a mixture of dichloromethane and ethanol.[5][7]
- Emulsification: The organic phase (oil) is slowly added to an aqueous phase (water) containing a surfactant (e.g., Span 80) under continuous stirring (e.g., 1000 rpm) to form a water-in-oil (w/o) or oil-in-water (o/w) emulsion.[5][7]
- Solvent Evaporation: The emulsion is stirred for several hours at room temperature to allow the organic solvent to evaporate completely, leading to the formation of solid, drug-loaded microparticles.
- Collection and Drying: The formed microparticles are collected by filtration or centrifugation, washed with distilled water to remove the surfactant, and then dried.
- 2. In Vitro Drug Release Study (USP Apparatus II Paddle Method)

This is a standard method for assessing the rate and extent of drug release from solid dosage forms.[5]

- Apparatus Setup: A USP dissolution apparatus type II (paddle apparatus) is used.
- Dissolution Medium: 900 mL of a buffered solution (e.g., phosphate buffer at pH 6.8 or 7.4) is placed in the dissolution vessel and maintained at a constant temperature of 37 ± 0.5°C.[5]
- Test Execution: A precisely weighed amount of the drug-loaded formulation (nanoparticles, microparticles, or tablet) is introduced into the dissolution medium. The paddle is rotated at a constant speed (e.g., 100 rpm).[5]
- Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12 hours), an aliquot of the dissolution medium is withdrawn. An equal volume of fresh, pre-warmed medium is immediately added to maintain a constant volume.
- Analysis: The collected samples are filtered and the concentration of the released drug is determined using a suitable analytical method, such as UV-Vis Spectrophotometry or High-



Performance Liquid Chromatography (HPLC).[5][8]

• Data Calculation: The cumulative percentage of drug released is calculated as a function of time. The release kinetics can be further analyzed by fitting the data to mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).[6]

#### **Visualizing Experimental and Logical Frameworks**

Experimental Workflow for Comparative Drug Release Studies

The following diagram illustrates the typical workflow for a comparative study of drug release from different copolymer formulations.





Click to download full resolution via product page

Fig. 1: Experimental workflow for comparing drug release profiles.



Relationship Between Copolymer Structure and Release Rate

This diagram illustrates how the chemical differences between Eudragit® RL 100 and RS 100 directly influence their drug release characteristics.





Click to download full resolution via product page

Fig. 2: Influence of copolymer structure on drug release mechanism.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. EUDRAGIT® Functional Polymers for Sustained Release Evonik Industries [healthcare.evonik.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. Drug release kinetics and fronts movement studies from methyl methacrylate (MMA) copolymer matrix tablets: effect of copolymer type and matrix porosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [comparative study of drug release profiles from different methyl methacrylate copolymers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049780#comparative-study-of-drug-release-profilesfrom-different-methyl-methacrylate-copolymers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com